1,3,6-tri-O-galloyl-beta-D-glucose
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Overview
Description
1,3,6-Tri-O-galloyl-beta-D-glucose is an organic compound known for its significant biological activities. It is a type of hydrolyzable tannin, specifically a gallotannin, which is composed of a glucose molecule esterified with three gallic acid units. This compound is found naturally in various plants, including black walnut kernels and other sources rich in polyphenols .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the reaction of glucose with gallic acid chloride. The process involves the esterification of glucose with gallic acid chloride under controlled conditions to form the galloylated glucose . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release gallic acid and glucose.
Esterification and Transesterification: It can participate in further esterification reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Esterification: Catalysts such as sulfuric acid or enzymes can be used to facilitate esterification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: Gallic acid and glucose.
Esterification: More complex galloylated derivatives.
Scientific Research Applications
1,3,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a standard for analytical methods and in the study of polyphenolic compounds.
Biology: It has been studied for its antioxidant properties and its ability to inhibit certain enzymes.
Industry: It is used in the food and beverage industry for its antioxidant properties and as a natural preservative.
Mechanism of Action
The mechanism of action of 1,3,6-Tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: It inhibits enzymes such as alpha-glucosidase and lipase, which are involved in carbohydrate and lipid metabolism.
Antiviral Activity: It binds to the receptor-binding domain of the SARS-CoV-2 spike protein, preventing the virus from entering host cells.
Comparison with Similar Compounds
1,3,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific galloylation pattern. Similar compounds include:
1,2,6-Tri-O-galloyl-beta-D-glucose: Differing in the position of galloylation.
1,2,3,4,6-Pentagalloyl-beta-D-glucose: Contains five gallic acid units instead of three.
Corilagin: Another gallotannin with a different structure and biological activity.
These compounds share similar antioxidant and enzyme inhibitory properties but differ in their specific biological activities and applications.
Properties
IUPAC Name |
[3,5-dihydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)23(44-25(40)9-3-13(30)19(35)14(31)4-9)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMOGIPOMVCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860224 |
Source
|
Record name | 1,3,6-Tris-O-(3,4,5-trihydroxybenzoyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18483-17-5 |
Source
|
Record name | NSC69861 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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